2-Amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid hydrochloride
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Overview
Description
2-Amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid hydrochloride is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of two fluorine atoms and an amino group attached to a spiro[3.5]nonane ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the amino and fluorine groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The fluorine atoms can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-Amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7-azaspiro[3.5]nonane-7-carboxylic acid
- 7,7-Difluorospiro[3.5]nonane-2-carboxylic acid
Uniqueness
Compared to similar compounds, 2-Amino-7,7-difluorospiro[35]nonane-2-carboxylic acid hydrochloride stands out due to its specific fluorine substitution pattern and spirocyclic structure
Properties
Molecular Formula |
C10H16ClF2NO2 |
---|---|
Molecular Weight |
255.69 g/mol |
IUPAC Name |
2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H15F2NO2.ClH/c11-10(12)3-1-8(2-4-10)5-9(13,6-8)7(14)15;/h1-6,13H2,(H,14,15);1H |
InChI Key |
LQQGLBLBSDMJPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC12CC(C2)(C(=O)O)N)(F)F.Cl |
Origin of Product |
United States |
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